
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Cellular Energy Metabolism
Nicotinamide plays a crucial role in cellular energy metabolism, impacting normal physiology by participating in the synthesis of NAD+ and NADP+, which are essential coenzymes in redox reactions. Research has shown that nicotinamide influences oxidative stress and modulates pathways related to cell survival and death, indicating its potential in studying cellular responses to environmental stressors and in the development of therapeutic strategies for metabolic disorders (Maiese, Zhao, Jinling, & Shang, 2009).
Antioxidant Properties
Nicotinamide has been identified as a potent antioxidant, capable of protecting brain cellular membranes against oxidative damage induced by reactive oxygen species. This property makes it a compound of interest for research into neuroprotective strategies and the mitigation of oxidative stress in neurological conditions (Kamat & Devasagayam, 1999).
Corrosion Inhibition
In the context of material science, nicotinamide derivatives have been explored for their corrosion inhibition effects on metals in acidic environments. This application is relevant for developing new corrosion inhibitors, which can protect industrial materials and infrastructure (Chakravarthy, Mohana, & Kumar, 2014).
Therapeutic Potential
The cytoprotective effects of nicotinamide derivatives against various forms of cellular stress, including their role in inhibiting inflammatory cell activation and apoptotic processes, underscore their therapeutic potential in treating immune system dysfunctions, diabetes, and aging-related diseases. Research in this area can inform the development of new drugs and therapeutic strategies aimed at modulating cellular pathways for disease treatment and prevention (Maiese, Zhao, Jinling, & Shang, 2009).
Molecular Synthesis and Chemical Biology
Nicotinamide and its derivatives serve as key intermediates in the synthesis of complex organic molecules, offering pathways to explore novel chemical syntheses and the creation of new molecules with potential biological activities. This research application is crucial for the field of medicinal chemistry, where new compounds are continuously sought for drug development and biochemical studies (Slowinski, Ben Ayad, Ziyaret, Botuha, Le Falher, Aouane, & Thorimbert, 2013).
Propiedades
IUPAC Name |
N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-4-6-15(7-5-14)25-13-23-24-18(25)11-22-19(26)17-3-2-9-21-20(17)27-16-8-10-28-12-16/h2-7,9,13,16H,8,10-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPBHRAAVYLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

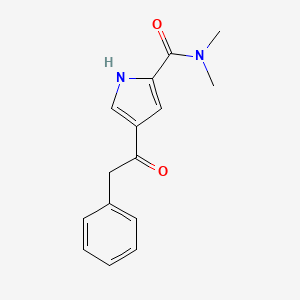
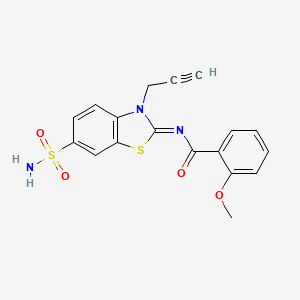
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2467068.png)
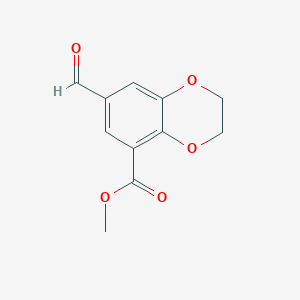
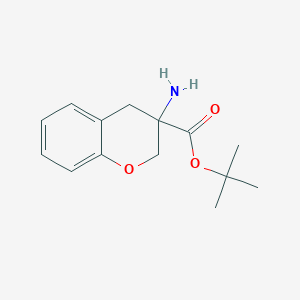


![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2467080.png)

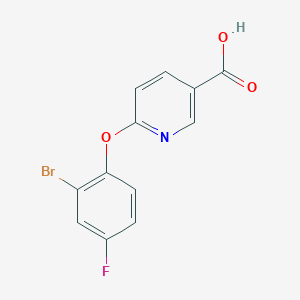
![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2467084.png)
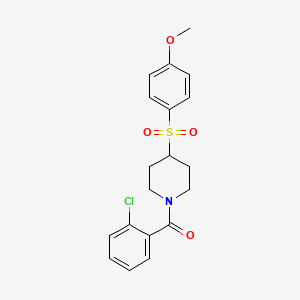
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2467086.png)